molecular formula C19H19ClN2O3 B3611233 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

Cat. No. B3611233
M. Wt: 358.8 g/mol
InChI Key: BGHDXCHAEYAMCG-UHFFFAOYSA-N
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Description

This compound is a benzoxazole derivative with a methoxyphenyl group and a 3-methylbutanamide group attached. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzoxazole core structure, with the methoxyphenyl and 3-methylbutanamide groups attached at specific positions. The exact structure would depend on the positions of these substituents on the benzoxazole ring .


Chemical Reactions Analysis

Benzoxazoles are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions. The reactivity of this specific compound would depend on the electronic and steric effects of the methoxyphenyl and 3-methylbutanamide substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of CMBA involves its binding to specific receptors in the body, including the sigma-1 receptor and the CB1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including cell survival and differentiation, while the CB1 receptor is primarily involved in the regulation of appetite, pain, and mood. CMBA has been shown to modulate the activity of these receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
CMBA has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in the brain, and anti-inflammatory effects in the immune system. Additionally, CMBA has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMBA in lab experiments is its specificity for certain receptors in the body, which allows for targeted research. Additionally, CMBA has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using CMBA is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving CMBA. One potential area of research is the development of CMBA derivatives with enhanced specificity for certain receptors in the body. Additionally, further research is needed to fully understand the mechanisms of action of CMBA and its potential applications in various fields of research. Finally, research is needed to develop more efficient synthesis methods for CMBA and its derivatives.
Conclusion:
In conclusion, CMBA is a chemical compound that has potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. This compound has been shown to have specific binding properties for certain receptors in the body, leading to various physiological and biochemical effects. While there are limitations to using CMBA in lab experiments, its potential applications make it an important compound for further research.

Scientific Research Applications

CMBA has been used extensively in scientific research due to its ability to bind to specific receptors in the body. This compound has been shown to have potential applications in the fields of cancer research, neurology, and immunology. In cancer research, CMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, CMBA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CMBA has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-11(2)8-18(23)21-13-5-7-17-15(10-13)22-19(25-17)12-4-6-16(24-3)14(20)9-12/h4-7,9-11H,8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDXCHAEYAMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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